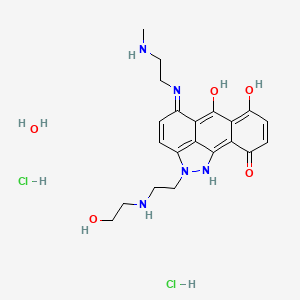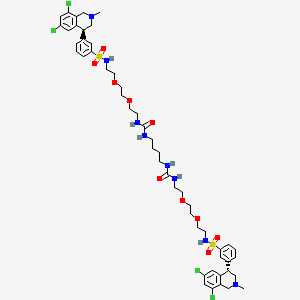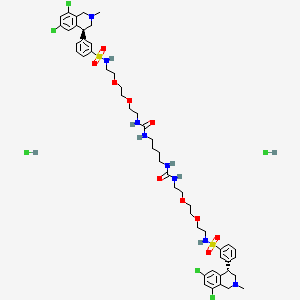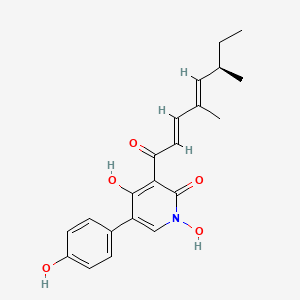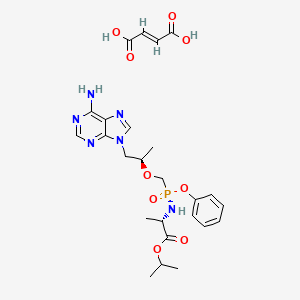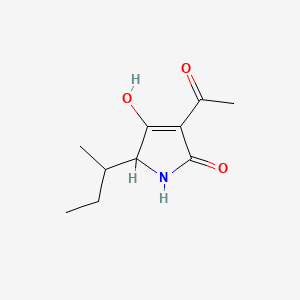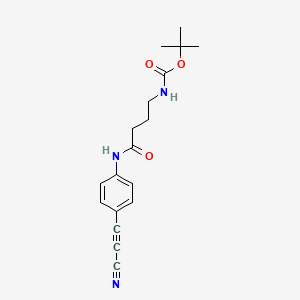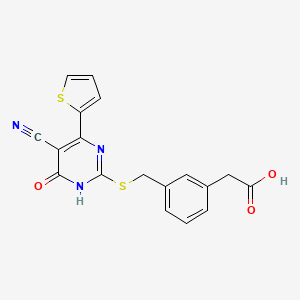
Thp-peg6
Übersicht
Beschreibung
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular formula of this compound is C15H30O7 . It contains total 52 bond(s); 22 non-H bond(s), 15 rotatable bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 6 ether(s) (aliphatic) .
Chemical Reactions Analysis
The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .
Physical and Chemical Properties Analysis
The boiling point of this compound is 469.0±45.0 C at 760 mmHg . Its density is 1.10±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Dendritische Zellkultur
Thp-peg6 wurde in der Kultur von dendritischen Zellen (DCs) verwendet, die eine entscheidende Rolle in der Immunantwort spielen {svg_1}. Die traditionelle DC-Kultur kann das physiologische Verhalten von DCs in echtem Gewebe oft nicht replizieren. Wenn jedoch THP-1-Zellen mit this compound in einem Poly(ethylenglykol) (PEG)-Hydrogel über Thiol-En-Photovernetzung verkapselt wurden, erwies sich die 3D-Hydrogelbedingung als überlegen gegenüber der 2D-Kultur in Bezug auf die Differenzierung und Reifung von DCs {svg_2}.
Manipulation der Hydrogel-Steifigkeit
Es wurde festgestellt, dass die Steifigkeit des Hydrogels, die durch die Steuerung der Konzentration von this compound manipuliert werden kann, das Zellwachstum und die Zellfunktion beeinflusst {svg_3}. In einer Studie proliferierten THP-1-Zellen gut in dem weichen, abbaubaren Hydrogel mit einer höheren Stoffwechselaktivität. Die steife Matrix hemmte jedoch das Zellwachstum in 3D {svg_4}.
Biomedizinische Anwendungen
This compound wird bei der Herstellung von thermoresponsiven Hydrogelen verwendet, die Biokompatibilität und Abbaubarkeit aufweisen und für biomedizinische Anwendungen intensiv untersucht werden {svg_5}. Diese Hydrogele bestehen aus dem hydrophilen Poly(ethylenglykol) (PEG) und dem hydrophoben Poly(Milchsäure-co-Glykolsäure) (PLGA), was sie für verschiedene biomedizinische Anwendungen ideal macht {svg_6}.
Arzneimittel-Abgabesysteme
Thermoresponsive Hydrogele auf Basis von this compound wurden auf ihr Potenzial in Arzneimittel-Abgabesystemen untersucht {svg_7}. Das Gelierungsverhalten, das Abbaubarkeitsverhalten und das Wirkstofffreigabeverhalten dieser Hydrogele machen sie zu vielversprechenden Kandidaten für die Verabreichung von therapeutischen Wirkstoffen {svg_8}.
Regenerationsmedizin
This compound-basierte Hydrogele wurden auch auf dem Gebiet der Regenerationsmedizin untersucht {svg_9}. Ihre Biokompatibilität, Abbaubarkeit und thermoresponsive Gelierung machen sie für Anwendungen in der Gewebezüchtung und Regenerationsmedizin geeignet {svg_10}.
Strukturanalyse
Die Forschung an Blockcopolymeren, die aus PEG und PLGA bestehen, einschließlich this compound, hat zu neuen Erkenntnissen aus der Strukturanalyse durch Simulation, Kleinwinkel-Neutronenstreuung (SANS) und andere analytische Methoden geführt {svg_11}.
Wirkmechanismus
Target of Action
THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, this compound serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, this compound is used as a linker to attach an ADC cytotoxin to an antibody .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .
Result of Action
The result of this compound’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .
Action Environment
The action environment can influence the efficacy and stability of the PROTACs or ADCs that this compound is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .
Safety and Hazards
Zukünftige Richtungen
THP-PEG6-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . This suggests that this compound has potential for future applications in the development of targeted therapy drugs.
Relevant Papers
- “Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry” discusses the applicability of the tetrahydropyran ring in the field of peptide synthesis .
- “Differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform” explores the effect of culture condition on DC physiology with varying 3D hydrogel property .
- “Pt/Ag‐PEG‐Ce6 Nanosystem with Enhanced Near‐Infrared Absorption and…” is a multidisciplinary therapeutics journal covering targeted drug delivery, cell & gene therapy, personalized medicine, pharmacology & more .
Biochemische Analyse
Biochemical Properties
Thp-peg6 plays a significant role in biochemical reactions, particularly in the field of proteomics research
Cellular Effects
Peg-based compounds like this compound are known to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The exact molecular mechanism of this compound, including its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Dosage Effects in Animal Models
Animal models play a critical role in exploring and describing disease pathophysiology, identifying targets, and evaluating new therapeutic agents .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




